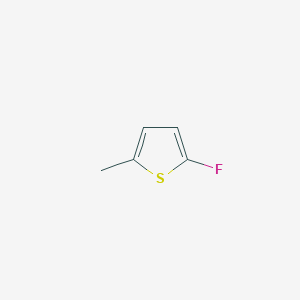

2-Fluoro-5-methylthiophene

Beschreibung

Its synthesis is achieved via electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF), yielding 88% under optimized conditions (Method B) . The ¹⁹F NMR spectrum of the compound shows a characteristic doublet of doublets at δF -133.80, indicative of the electronic environment influenced by the fluorine and methyl substituents . This compound’s volatility necessitates careful handling during purification , a trait shared with simpler fluorothiophenes like 3-fluorothiophene (δF -131.13) .

Eigenschaften

IUPAC Name |

2-fluoro-5-methylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEGDZKHUFWMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617592 | |

| Record name | 2-Fluoro-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-00-1 | |

| Record name | 2-Fluoro-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-5-methylthiophene vs. 2-Chloro-5-methylthiophene (CAS 17249-82-0)

Fluorine’s smaller atomic radius and higher electronegativity enhance the compound’s stability and alter its electronic distribution compared to chlorine, making it more resistant to nucleophilic substitution but a stronger directing group in electrophilic reactions.

Positional Isomers: 2-Fluoro vs. 3-Fluoro Substitution

3-Fluorothiophene (δF -131.13) exhibits a less deshielded fluorine signal compared to 2-Fluoro-5-methylthiophene (δF -133.80), reflecting differences in ring electron density.

Benzo-Fused and Bithiophene Analogs

- 2-Methyl-5-nitrobenzo[b]thiophene : Synthesized via a four-step route (details unspecified) . The nitro group introduces strong electron-withdrawing effects, contrasting with fluorine’s moderate electron-withdrawing nature. Such compounds are often explored in materials science due to extended conjugation .

- 2,2'-Bithiophene Derivatives (e.g., 5-methyl-5'-phenyl): These feature two thiophene rings, enabling applications in organic electronics. The mono-thiophene structure of 2-Fluoro-5-methylthiophene limits conjugation but improves solubility for pharmaceutical applications .

Pharmaceutical Derivatives: Thiophene Fentanyl Hydrochloride

Thiophene fentanyl hydrochloride (CAS 2306823-39-0) incorporates a thiophene moiety but is pharmacologically distinct, acting as an opioid receptor agonist. Its toxicity remains unstudied , highlighting a gap in safety data for many fluorinated thiophenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.